N-(2-methoxybenzyl)-2-methylquinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-11-16(15-8-4-5-9-17(15)21-13)19(22)20-12-14-7-3-6-10-18(14)23-2/h3-11H,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQMJKNVWGXRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326257 | |
| Record name | N-[(2-methoxyphenyl)methyl]-2-methylquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680744 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
877834-32-7 | |
| Record name | N-[(2-methoxyphenyl)methyl]-2-methylquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-methylquinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Friedel-Crafts acylation of aniline derivatives, followed by cyclization to form the quinoline ring. The methoxybenzyl group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-2-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The
Biological Activity
N-(2-methoxybenzyl)-2-methylquinoline-4-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis and Characterization
The synthesis of this compound involves several key steps, including the formation of the quinoline core followed by the introduction of the methoxybenzyl and carboxamide groups. Characterization techniques such as NMR, IR, and mass spectrometry are typically employed to confirm the structure and purity of the compound.
Antiproliferative Activity
This compound has demonstrated significant antiproliferative effects against various cancer cell lines. In studies, it has shown IC50 values indicating potent activity against breast cancer cell lines such as MCF-7. For example, derivatives of quinoline-4-carboxamides have been reported with IC50 values as low as 3.1 µM against MCF-7 cells .
Table 1: Antiproliferative Activity of Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 3.1 |
| Quinoline-4-carboxamide derivative 1 | MCF-7 | 4.8 |
| Quinoline-4-carboxamide derivative 2 | MCF-7 | 8.7 |
The mechanism through which this compound exerts its antiproliferative effects is believed to involve the induction of apoptosis in cancer cells. Studies have indicated that treatment with this compound leads to cell cycle arrest at the G1 phase and upregulation of apoptotic markers such as p53 and caspase 9 .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound has been tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Case Studies
- Cancer Treatment : A study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing a significant reduction in cell viability and induction of apoptosis markers after treatment with varying concentrations over a 24-hour period .
- Antibacterial Efficacy : In a model of infection using Pseudomonas aeruginosa, the compound was tested in combination with standard antibiotics, showing enhanced efficacy in reducing bacterial load compared to controls .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. However, further studies are required to fully understand its metabolism and potential toxicity profiles in vivo.
Scientific Research Applications
Anticancer Properties
One of the primary applications of N-(2-methoxybenzyl)-2-methylquinoline-4-carboxamide is in cancer treatment. Compounds with similar quinoline structures have shown promising results in inhibiting various cancer cell lines.
- Mechanism of Action : Research indicates that quinoline derivatives can inhibit specific kinases involved in cancer progression, such as phosphatidylinositol 3-kinase (PI3K) and AKT pathways. For instance, derivatives of quinolone-3-carboxamide have demonstrated inhibitory effects against human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines, suggesting a potential mechanism for this compound as an anticancer agent .
- Case Studies : In a study involving similar compounds, the IC50 values for certain derivatives were reported as low as 13 µM against HCT-116 cells, indicating strong anticancer activity . This suggests that this compound could exhibit comparable efficacy.
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Quinoline derivatives have been investigated for their activity against various pathogens.
- In Vitro Studies : A series of quinoline-based compounds have been synthesized and evaluated for their antimicrobial activity. Some derivatives demonstrated minimal inhibitory concentrations (MICs) comparable to established antibiotics, indicating that this compound might possess similar antimicrobial capabilities .
Anti-inflammatory Effects
Another significant application of compounds in this class is their anti-inflammatory properties.
- Biological Evaluation : Studies have shown that certain quinoline derivatives can suppress pro-inflammatory mediators in cell models. For example, compounds with similar structures inhibited the production of inflammatory cytokines like IL-6 and TNF-α in lipopolysaccharide (LPS)-treated microglial cells . This suggests that this compound could be explored for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
- Molecular Modeling : Studies involving molecular docking simulations have been employed to predict how variations in the chemical structure affect biological activity. The binding affinities of similar compounds to target enzymes like CDK-5 have been evaluated, providing insights into how modifications can enhance therapeutic effects .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among quinolinecarboxamide derivatives include:
- N-Substituents: Methoxybenzyl (target compound) vs. morpholinopropyl, diethylaminopropyl, or benzodioxol-5-ylmethyl groups in analogs .
- Quinoline Core Modifications: Methyl at C2 (target) vs. thienyl, phenyl, or styryl groups in other derivatives .
Table 1: Physicochemical Properties of Selected Quinolinecarboxamides
*Note: Target compound properties inferred from analogs.
Antibacterial Activity
- Derivatives with morpholinopropyl or diethylaminopropyl side chains (e.g., 5a5–5a7) demonstrated potent activity against Gram-positive bacteria (MIC values <1 µg/mL), attributed to enhanced membrane penetration via cationic side chains .
Anticancer and Enzyme Modulation
- Quinolinecarboxamides with styryl or aminophenyl substituents (e.g., (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide) exhibit Pan-HDAC inhibitory activity (IC₅₀ < 100 nM) and cytotoxicity against cancer cell lines .
- Target Compound : The 2-methyl group may hinder π-π stacking required for HDAC inhibition, suggesting divergent mechanisms compared to styryl derivatives .
Solubility and Pharmacokinetics
- Methoxy-substituted analogs (e.g., 2-(4-MeO-phenyl)-N-phenyl derivative ) show improved aqueous solubility compared to hydrophobic derivatives like the benzodioxol-5-ylmethyl analog .
- The target compound’s logP is estimated at ~3.5 (predicted via analogs), balancing lipophilicity for membrane permeability and solubility for bioavailability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-methoxybenzyl)-2-methylquinoline-4-carboxamide?
- Methodology : The compound can be synthesized via amide coupling using carbodiimide-based reagents (e.g., HBTU) or catalytic hydrogenation. For example, coupling 2-methylquinoline-4-carboxylic acid with 2-methoxybenzylamine in the presence of HBTU and triethylamine (TEA) in anhydrous DMF yields the target compound . Catalytic hydrogenation (e.g., 5% Pd/C under H₂) is effective for reducing intermediates, achieving >95% yield under optimized conditions .
- Key Considerations : Solvent choice (DMF or THF), stoichiometric ratios (1:1.5 for amine:carboxylic acid), and purification via column chromatography or recrystallization are critical for reproducibility.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Techniques :
- ¹H/¹³C NMR : Confirm regiochemistry of the quinoline core and methoxybenzyl substitution (e.g., δ 3.8–4.0 ppm for OCH₃, δ 8.1–8.3 ppm for quinoline protons) .
- IR Spectroscopy : Validate amide C=O stretches (~1640–1660 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns confirm molecular weight and structural integrity .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Assays :
- MTT/SRB Assays : Screen for cytotoxicity against cancer cell lines (e.g., IC₅₀ values) .
- Antimicrobial Testing : Disk diffusion or MIC assays for bacterial/fungal strains .
- Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial activity) to validate assay sensitivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Approach :
- Dose-Response Replication : Repeat assays with standardized concentrations (e.g., 0.1–100 µM) and multiple cell lines .
- Mechanistic Studies : Use fluorescence polarization or SPR to evaluate target binding (e.g., kinase inhibition) .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify variables like solvent effects or cell culture conditions .
Q. What strategies optimize reaction yields during coupling steps?
- Optimization :
- Reagent Selection : HBTU outperforms EDC/HOBt in coupling efficiency for sterically hindered amines .
- Temperature Control : Reactions at 0°C minimize side-product formation during activation .
- Workflow :
| Step | Conditions | Yield Improvement |
|---|---|---|
| Activation | HBTU, 0°C | 15–20% |
| Coupling | RT, 12 hr | 10–25% |
| Purification | Silica gel (EtOAc/hexane) | 5–10% |
Q. How can positional isomers of N-(2-methoxybenzyl) derivatives be differentiated analytically?
- Techniques :
- Chromatography-Mass Spectrometry (LC-MS/MS) : Resolve isomers using C18 columns with methanol/water gradients. MS/MS fragmentation patterns (e.g., m/z 336.2 [M+H]⁺) distinguish substitution sites .
- ²D NMR (COSY, NOESY) : Detect spatial proximity between methoxybenzyl protons and quinoline substituents .
Q. What computational methods predict the compound’s interaction with biological targets?
- Tools :
- Molecular Docking (AutoDock Vina) : Simulate binding to receptors (e.g., EGFR, PARP) using crystal structures from the PDB .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Data Contradiction Analysis
Q. Conflicting reports on cytotoxicity: How to determine if results are compound-specific or assay-dependent?
- Resolution :
- Cross-Validation : Test the compound in parallel assays (e.g., MTT vs. ATP-based luminescence) .
- Metabolic Profiling : Use LC-MS to rule out off-target effects from metabolites .
Q. Discrepancies in NMR spectra: Are they due to solvent effects or tautomerism?
- Investigation :
- Variable Solvent NMR : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
- Dynamic NMR : Heat samples to 60°C to observe tautomeric equilibria (e.g., keto-enol forms) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
